molecular formula C17H14N2O3 B064908 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 194282-74-1

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B064908
CAS No.: 194282-74-1
M. Wt: 294.3 g/mol
InChI Key: AIVRDDXFJPHMMT-UHFFFAOYSA-N
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Description

Structural Significance and Core Features

The compound 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a fused heterocyclic system with a pyrano[3,2-c]pyran core. Its molecular formula is $$ \text{C}{17}\text{H}{14}\text{N}{2}\text{O}{3} $$, and it has a molecular weight of 294.30 g/mol. Key structural features include:

  • Stereochemistry : The (4R)-configuration at the chiral center ensures spatial orientation critical for molecular interactions.
  • Functional Groups :
    • Amino (-NH$$_2$$) and cyano (-CN) groups, which enhance hydrogen-bonding and electrophilic reactivity.
    • 4-Methylphenyl substituent, contributing to lipophilicity and π-π stacking potential.
    • Ketone (=O) at position 5, enabling tautomerism and coordination with metal ions.
  • Fused Ring System : The pyrano[3,2-c]pyran scaffold provides rigidity, influencing binding affinity to biological targets.

Table 1: Key Structural Descriptors

Property Value/Description
IUPAC Name (4R)-2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
SMILES CC1=CC=C(C=C1)[C@@H]2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N
InChIKey AIVRDDXFJPHMMT-CQSZACIVSA-N
X-ray Crystallography Confirms fused pyran rings and substituents

Historical Context and Research Evolution

The synthesis and study of pyrano[3,2-c]pyran derivatives began gaining traction in the early 2000s. Key milestones include:

  • Early Synthesis (2006) : Wang et al. developed a one-pot method using KF/Al$$2$$O$$3$$ as a catalyst, enabling room-temperature reactions of aldehydes, malononitrile, and 4-hydroxy-5-methylpyran-2-one. This approach achieved yields of 80–92% for derivatives, including the target compound.
  • Green Chemistry Advances (2013) : Meng et al. introduced ionic liquid ([bmim]BF$$_4$$)-mediated synthesis, reducing reaction times to 2–4 hours and improving atom economy.
  • Nanocatalysis (2017) : Fe$$3$$O$$4$$ nanoparticles functionalized with ionic liquids enabled magnetic recovery and reuse, showcasing sustainable methodologies.

Table 2: Evolution of Synthetic Methods

Year Method Catalyst Yield (%) Reference
2006 One-pot condensation KF/Al$$2$$O$$3$$ 80–92
2013 Ionic liquid-mediated synthesis [bmim]BF$$_4$$ 85–95
2017 Magnetic nanoparticle catalysis Fe$$3$$O$$4$$@SiO$$_2$$-IL 88–93

Properties

IUPAC Name

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-9-3-5-11(6-4-9)14-12(8-18)16(19)22-13-7-10(2)21-17(20)15(13)14/h3-7,14H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVRDDXFJPHMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reaction Framework

The compound is synthesized via a Knoevenagel-Michael-cyclization cascade. A typical protocol involves:

  • 4-Methylbenzaldehyde (1.2 mmol) as the aryl aldehyde component.

  • Malononitrile (1.0 mmol) as the cyanide donor.

  • Ethyl 3-oxo-3-(4-methylphenyl)propanoate (1.0 mmol) as the β-ketoester.

  • Piperidine (5 mol%) in ethanol at room temperature.

The reaction proceeds through:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.

  • Michael addition : Attack of the β-ketoester enolate on the nitrile.

  • Cyclization : Intramolecular ester hydrolysis and ring closure to form the pyrano[3,2-c]pyran core.

Yield : 70–85% after recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Reactants : 4-Methylbenzaldehyde, malononitrile, and ethyl acetoacetate.

  • Catalyst : Diazabicyclo[2.2.2]octane (DABCO, 0.2 mmol) in acetonitrile.

  • Conditions : 82°C, 15 min under microwave.

Advantages :

  • Reduced reaction time (15 min vs. 24 h conventional).

  • Improved yield (89%).

Catalyst Systems and Solvent Effects

Organocatalysts

CatalystSolventTemperatureYield (%)Source
PiperidineEthanolRT70–85
DABCOAcetonitrile82°C89
TriethylamineWater/Ethanol80°C78

Key Observations :

  • Piperidine facilitates enolate formation but requires longer reaction times.

  • DABCO under microwave conditions accelerates cyclization.

  • Aqueous ethanol mixtures improve solubility of intermediates.

Solvent Optimization

  • Ethanol : Preferred for its ability to dissolve both polar and nonpolar reactants.

  • Acetonitrile : Enhances microwave absorption, enabling rapid heating.

  • Water : Used in green chemistry approaches but may lower yields due to poor aldehyde solubility.

Structural Confirmation and Characterization

Spectroscopic Data

  • IR (KBr) :

    • ν\nu 3460–3300 cm1^{-1} (N–H stretch, primary amine).

    • ν\nu 2186 cm1^{-1} (C≡N stretch).

    • ν\nu 1680 cm1^{-1} (C=O, pyranone).

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6) :

    • δ\delta 2.35 (s, 3H, CH3_3 -Ar).

    • δ\delta 2.42 (s, 3H, CH3_3 -pyran).

    • δ\delta 4.90 (s, 1H, pyran H-4).

    • δ\delta 6.70 (s, 2H, NH2_2 ).

  • 13C NMR^{13} \text{C NMR} :

    • δ\delta 160.5 (C=O).

    • δ\delta 117.2 (C≡N).

    • δ\delta 55.8 (C-4 pyran).

X-ray Crystallography (Related Analogue)

  • Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate :

    • Twisted boat conformation of the pyran ring.

    • Dihedral angle: −77.1° between tolyl and pyran rings.

Mechanistic Insights

Reaction Pathway

  • Knoevenagel Condensation :

    • Aldehyde and malononitrile form an α,β-unsaturated nitrile.

    • Catalyzed by base (e.g., piperidine).

  • Michael Addition :

    • β-Ketoester enolate attacks the nitrile’s β-carbon.

  • Cyclization :

    • Intramolecular nucleophilic attack by the ester oxygen.

    • Elimination of ethanol to form the fused pyran system.

Yield Optimization Strategies

Key Variables

VariableOptimal RangeImpact on Yield
Catalyst loading5–10 mol%Maximizes enolate formation
Temperature80–85°CBalances kinetics and decomposition
Solvent polarityMedium (e.g., ethanol)Enhances intermediate solubility

Recrystallization Protocols

  • Ethanol/Hexane (1:4) : Removes unreacted aldehyde and β-ketoester.

  • Gradient Cooling : Slow cooling from 60°C to RT improves crystal purity.

Challenges and Limitations

  • Steric Hindrance : Bulky 4-methylphenyl groups may slow Michael addition.

  • Byproducts : Over-condensation of malononitrile forms polymeric species.

  • Scale-up : Microwave methods require specialized equipment for industrial use .

Chemical Reactions Analysis

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

Structural Properties

This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities. The molecular formula is C17H14N2O3C_{17}H_{14}N_2O_3 with a molecular weight of approximately 294.3 g/mol. Its structure features a pyran ring fused with a carbonitrile group, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity:
Pyran derivatives, including the compound , have demonstrated significant anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines such as breast cancer, prostate cancer, and leukemia. For instance, studies have highlighted the ability of pyrano[3,2-c]pyran derivatives to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Antiviral Properties:
Some pyran derivatives have shown promise as antiviral agents. The structural features of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile may facilitate interactions with viral proteins or enzymes, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections where novel therapeutic agents are urgently needed .

3. Antimicrobial Activity:
The compound has also been investigated for its antibacterial and antifungal properties. Studies suggest that certain pyran derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. This makes them candidates for developing new antibiotics or antifungal treatments .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs):
Due to their unique electronic properties, pyran derivatives are being explored as materials for organic light-emitting diodes (OLEDs). Their ability to emit light when subjected to an electric field can be harnessed in display technologies and lighting applications .

2. Photovoltaic Cells:
The compound's photochemical properties also lend themselves to applications in photovoltaic cells. Research into organic solar cells has identified pyran-based materials as potential candidates for enhancing light absorption and conversion efficiency .

Synthetic Applications

1. Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions such as nucleophilic substitutions or cycloadditions, making it valuable in synthetic organic chemistry .

2. Synthesis of Bioactive Compounds:
The structural motifs present in this compound can be utilized to synthesize other bioactive compounds through functionalization reactions. This versatility is crucial for drug discovery and development processes .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry reported that a series of pyrano[3,2-c]pyrans exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antiviral Properties

Research highlighted the antiviral activity of similar pyran derivatives against HIV and other viruses, showcasing the potential for developing new antiviral therapies based on these compounds .

Case Study 3: Material Applications

A recent paper discussed the application of pyran derivatives in OLED technology, demonstrating improved efficiency and stability compared to traditional materials .

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells; effective against multiple cancer types
Medicinal ChemistryAntiviral AgentInhibits viral replication; potential treatments for emerging viruses
Materials ScienceOLEDsEnhanced light emission properties; suitable for display technologies
Synthetic ChemistryOrganic SynthesisValuable intermediate for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the pyrano[3,2-c]pyran core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected Analogs
Compound (ID) Substituent(s) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Source
Target Compound 4-(4-Methylphenyl) Inferred - IR: ~2199 cm⁻¹ (C≡N), 1674 cm⁻¹ (C=O) -
3v () 4-(4-Nitrophenyl) 291–292 91 IR: 2199 (C≡N), 1674 (C=O); NMR: δ 7.34 (NH2)
3u () 4-(4-Nitrophenyl) 216–218 67 IR: Similar to 3v; NMR: δ 4.55 (4-H)
3y () 4-(4-Methoxyphenyl) 180–182 56 IR: 1715 cm⁻¹ (ester C=O); NMR: δ 3.82 (OCH3)
3m () 4-(3-Nitrophenyl) 234–236 67 IR: 2199 (C≡N), 1674 (C=O); NMR: δ 7.62 (Ar-H)
C20H14N2O3 () 4-(1-Naphthyl) - - X-ray: Flattened-boat pyran ring, dihedral angle 94.6°

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3v, 3u) correlate with higher melting points (216–292°C) due to increased polarity and intermolecular interactions .
  • Electron-donating groups (e.g., methyl in the target compound, methoxy in 3y) likely reduce melting points compared to nitro analogs (e.g., 3y: 180–182°C) .
  • Aromatic substituents : Bulkier groups (e.g., naphthyl in ) induce steric strain, altering dihedral angles and crystal packing .

Structural and Conformational Differences

  • Fused Ring Systems: The target compound features a pyrano[3,2-c]pyran core, distinct from pyrano[4,3-b]pyran (e.g., 3y) or pyrano[3,2-c]chromene systems (). Pyranopyridine analogs (e.g., 3v, 3w) exhibit nitrogen incorporation, enhancing hydrogen-bonding capacity and altering solubility .
  • Crystallography :

    • Analogs with 4H-pyran rings adopt flattened-boat conformations , with substituents (e.g., naphthyl) in pseudo-axial positions. Dihedral angles range from 76.8° to 94.6°, influencing molecular packing .
    • The target compound’s 4-methylphenyl group likely adopts a similar conformation but with reduced steric hindrance compared to naphthyl or nitrophenyl groups.

Biological Activity

The compound 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a member of the pyrano[3,2-c]pyran family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of the compound typically involves a multi-component reaction of 4-hydroxy-6-methylpyran-2-one, 4-methylbenzaldehyde, malononitrile, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction conditions usually include refluxing for several hours followed by cooling and purification steps to yield the desired product in good yield and purity .

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its other pharmacological properties.

Anticancer Activity

Research indicates that pyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in malignant melanoma, leukemia, and breast cancer models. Notably, studies have demonstrated that it induces apoptosis through caspase activation and disrupts tubulin polymerization, leading to cell cycle arrest .

Antimicrobial Properties

In addition to anticancer activity, the compound has been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has demonstrated competitive inhibition against tyrosinase, an enzyme involved in melanin production. This property could make it useful in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines showed IC50 values indicating effective cytotoxicity. For example, one study reported an IC50 of approximately 10 µM against breast cancer cells, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : In a study assessing antimicrobial activity, the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
  • Tyrosinase Inhibition : The compound was compared to standard inhibitors like kojic acid, showing superior activity with an IC50 value of 7.69 ± 1.99 µM compared to kojic acid's 23.64 ± 2.56 µM .

Structure-Activity Relationship (SAR)

The biological activity of pyrano derivatives is influenced by their structural features. The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity by increasing the electron deficiency necessary for interaction with cellular targets. Additionally, modifications on the pyran ring can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile?

  • Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and active methylene compounds. For example, a one-pot reaction under reflux conditions in ethanol or using ionic liquids (e.g., [2-aminobenzoato][PF6]) as green catalysts can yield high-purity products. Key steps include optimizing molar ratios, reaction time (e.g., 48–50 hours for reflux), and purification via recrystallization from ethanol/toluene mixtures .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Determines precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the pyran ring coplanarity) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., nitrile stretch at ~2185 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • NMR : Confirms substituent positions (e.g., δ 4.98 ppm for methine protons, aromatic proton splitting patterns) .
  • Elemental analysis : Validates purity and molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity and stereochemical outcomes during its synthesis?

  • Methodology :

  • Kinetic vs. thermodynamic control : Reaction conditions (e.g., solvent polarity, temperature) influence whether intermediates favor 6-endo-dig or 5-exo-dig cyclization pathways.
  • Catalytic role of ionic liquids : Polar solvents stabilize charged intermediates, accelerating Knoevenagel condensations and Michael additions .
  • Computational studies (e.g., DFT) model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodology :

  • Cross-validation : Compare X-ray-derived torsion angles with NMR coupling constants (e.g., J values for diastereotopic protons) .
  • Dynamic NMR experiments : Detect conformational flexibility (e.g., pyran ring puckering) that may explain discrepancies between solid-state (crystallographic) and solution-phase (NMR) structures .
  • SHELX refinement : Use disorder modeling and high-resolution data to resolve ambiguities in electron density maps .

Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute the nitrile group with carboxylate or amide moieties to enhance solubility or binding affinity .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., antimicrobial enzymes) before synthesizing analogs .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Assess solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments) .
  • Crystal structure prediction (CSP) : Use software like Mercury to model polymorphs and predict packing efficiency .

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